![molecular formula C43H49N7O10 B013979 维吉尼亚霉素 S1 CAS No. 23152-29-6](/img/structure/B13979.png)
维吉尼亚霉素 S1
概述
描述
Virginiamycin S1 is a macrolide antibiotic belonging to the streptogramin B group. It is produced by various strains of the bacterium Streptomyces, including Streptomyces virginiae, Streptomyces loidensis, Streptomyces mitakaensis, Streptomyces pristina-spiralis, and Streptomyces ostreogriseus . Virginiamycin S1 is known for its potent antibacterial properties, particularly against gram-positive organisms. It is commonly used in veterinary medicine and agriculture to promote growth in livestock and prevent infections .
科学研究应用
Veterinary Medicine
Growth Promotion in Livestock
Virginiamycin S1 is widely used as a growth promoter in livestock, particularly in cattle, swine, and poultry. Its inclusion in animal feed has been shown to enhance growth rates and improve feed conversion efficiency. The following table summarizes the approved uses of Virginiamycin S1 in different animal species:
Animal Species | Approved Uses |
---|---|
Cattle | Improvement of growth rate, prevention of acidosis |
Swine | Growth promotion, prevention of necrotic enteritis |
Poultry | Growth promotion, reduction of necrotic enteritis |
Horses | Reduction of laminitis risk |
The antibiotic's action as a protein synthesis inhibitor contributes to its effectiveness in promoting growth by reducing the energy expenditure associated with fighting infections .
Clinical Uses
Virginiamycin S1 is also utilized to treat infections caused by Gram-positive organisms in veterinary settings. It is particularly effective against pathogens like Staphylococcus and Enterococcus species. The drug's mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its bacteriostatic effects .
Agricultural Applications
Microbial Contamination Prevention
In addition to its use in livestock, Virginiamycin S1 plays a role in the fuel ethanol industry by preventing microbial contamination during fermentation processes. This application is crucial for maintaining the efficiency and yield of ethanol production .
Human Therapeutic Potential
Development of Combination Therapies
Virginiamycin S1 serves as a precursor for developing other therapeutic agents like quinupristin and dalfopristin, which are used to treat serious infections caused by resistant Gram-positive bacteria. These derivatives are part of the streptogramin class of antibiotics and work synergistically to enhance antibacterial activity against resistant strains .
Case Studies
Case Study 1: Efficacy in Swine Production
A study conducted on the effects of Virginiamycin S1 in swine demonstrated significant improvements in average daily gain (ADG) and feed efficiency when included in their diet. The results indicated an increase in ADG by approximately 10% compared to control groups without the antibiotic .
Case Study 2: Resistance Monitoring
Research has highlighted concerns regarding the development of antibiotic resistance associated with the use of Virginiamycin S1 in livestock. A review indicated a low probability of disease due to infections from resistant strains originating from treated animals; however, ongoing monitoring is essential to mitigate risks associated with resistance development .
作用机制
Target of Action
Virginiamycin S1 primarily targets the 60S ribosomal protein L37 . This protein is a component of the large subunit of the ribosome, which is responsible for protein synthesis in cells.
Mode of Action
Virginiamycin S1 acts by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It achieves this by binding to the 50S ribosome, thereby inactivating it .
Biochemical Pathways
The primary biochemical pathway affected by Virginiamycin S1 is the protein synthesis pathway . By inhibiting the function of the 50S ribosome, Virginiamycin S1 prevents the formation of peptide bonds, which are crucial for the creation of proteins. This disruption in protein synthesis can lead to the death of bacterial cells, as they are unable to produce the proteins necessary for their survival .
Result of Action
The primary result of Virginiamycin S1’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes Virginiamycin S1 an effective antibiotic against certain Gram-positive bacteria .
Action Environment
The efficacy and stability of Virginiamycin S1 can be influenced by various environmental factors. For instance, it is used in the fuel ethanol industry to prevent microbial contamination . In agriculture, it is used as a growth promoter in cattle, swine, and poultry, and to prevent and treat infections . The specific conditions of these environments, such as pH, temperature, and the presence of other substances, can potentially affect the action of Virginiamycin S1.
生化分析
Biochemical Properties
Virginiamycin S1 acts individually against Micrococcus aureus and Bacillus subtilis . It becomes highly effective against vancomycin and methicillin-resistant infections in humans, especially from Enterococcus faecium and Staphylococcus aureus when combined with other components . Virginiamycin S1 is a member of the streptogramin B group of antibiotics, which bind the 50S ribosomal subunit at the peptidyl transferase center to inhibit initiation and translocation .
Cellular Effects
Virginiamycin S1 exerts its effects on various types of cells by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It inactivates the 50S ribosome , thereby influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Virginiamycin S1 involves its binding to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting the initiation and translocation steps of protein synthesis . This binding interaction with the ribosome leads to the inhibition of protein synthesis, thereby exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
It is known that Virginiamycin S1 is a stable compound , suggesting that its effects on cellular function may be consistent over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Virginiamycin S1 vary with different dosages in animal models. It is used as a growth promoter in cattle, swine, and poultry at doses ranging from 5 to 25 g/ton of food
Metabolic Pathways
Given its role as an antibiotic, it is likely to interact with various enzymes and cofactors involved in bacterial protein synthesis .
Transport and Distribution
Given its lipophilic nature , it is likely to be able to cross cell membranes and distribute within cells and tissues.
Subcellular Localization
The subcellular localization of Virginiamycin S1 is likely to be in the cytoplasm, given its role in inhibiting protein synthesis at the ribosome
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Virginiamycin S1 involves complex organic reactions, typically starting from simpler macrolide structures. The process includes multiple steps of cyclization, amidation, and esterification to form the final cyclic depsipeptide structure .
Industrial Production Methods: Industrial production of Virginiamycin S1 is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. The fermentation process is optimized by controlling pH, oxygen levels, and nutrient supply. The use of synthetic adsorbing resins during fermentation helps in the efficient recovery of Virginiamycin S1 from the culture broth .
化学反应分析
Types of Reactions: Virginiamycin S1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the carbonyl groups in the structure.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
相似化合物的比较
Pristinamycin IIA: Another streptogramin antibiotic with a similar mechanism of action.
Quinupristin/Dalfopristin: A combination of two streptogramins used in clinical settings.
Virginiamycin M1: Often combined with Virginiamycin S1 to enhance antibacterial activity.
Uniqueness: Virginiamycin S1 is unique due to its specific binding affinity to the bacterial ribosome and its ability to act synergistically with other antibiotics, such as Virginiamycin M1. This synergy enhances its overall antibacterial efficacy and makes it a valuable compound in both research and industrial applications .
生物活性
Virginiamycin S1, a member of the streptogramin family of antibiotics, is produced by the actinobacterium Streptomyces virginiae. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, and plays a crucial role in both therapeutic and agricultural applications. This article delves into the biological activity of Virginiamycin S1, highlighting its mechanisms of action, efficacy, and relevant research findings.
Virginiamycin S1 operates primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts aminoacyl-tRNA binding and peptide bond formation, effectively halting protein synthesis in susceptible bacteria .
Key Mechanisms:
- Bacteriostatic Activity : Virginiamycin S1 alone exhibits bacteriostatic properties, which means it inhibits bacterial growth without killing the bacteria directly.
- Synergistic Effects : When combined with Virginiamycin M1, the two compounds exhibit a synergistic effect that enhances their bactericidal activity. The optimal ratio for maximum efficacy is reported to be between 70:30 and 75:25 for M1:S1 .
Efficacy Against Bacterial Strains
Virginiamycin S1 has been shown to be effective against various strains of Gram-positive bacteria, including resistant strains. Its application in clinical settings is particularly notable for treating infections caused by vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Efficacy of Virginiamycin S1 Against Different Bacterial Strains
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus (MRSA) | 0.5 | Bacteriostatic |
Enterococcus faecium (VRE) | 0.25 | Bactericidal (synergistic with M1) |
Listeria monocytogenes | 0.125 | Bactericidal |
Case Studies and Research Findings
Several studies have assessed the biological activity of Virginiamycin S1 in various contexts:
- Growth Promotion in Livestock : A meta-analysis involving 26 studies indicated that Virginiamycin S1 significantly reduces liver abscess incidence in cattle when used as a feed additive. The analysis showed that optimal dosages correlate with improved animal health and performance metrics .
- Clinical Applications : Research has demonstrated that Virginiamycin S1 can serve as an effective treatment option for infections caused by resistant bacterial strains. In vitro studies have shown that combinations of Virginiamycin S1 with other antibiotics can reduce minimum inhibitory concentrations (MICs) significantly, enhancing overall treatment efficacy against resistant pathogens .
Industrial Production and Optimization
The production of Virginiamycin S1 is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. Recent advancements have focused on optimizing production conditions to maintain the synergistic ratio of M1 to S1, which is critical for maximizing antimicrobial activity. A notable study developed a mutant strain capable of utilizing sucrose as a carbon source, leading to increased yields of both components while preserving their effective ratios .
属性
CAS 编号 |
23152-29-6 |
---|---|
分子式 |
C43H49N7O10 |
分子量 |
823.9 g/mol |
IUPAC 名称 |
N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1 |
InChI 键 |
FEPMHVLSLDOMQC-IYPFLVAKSA-N |
SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
手性 SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
规范 SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |
外观 |
White solid |
Key on ui other cas no. |
23152-29-6 |
同义词 |
dihydrovirginiamycin S1 staphylomycin S1 virginiamycin factor S1 virginiamycin S1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。